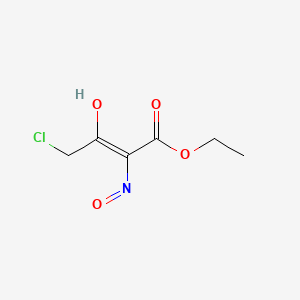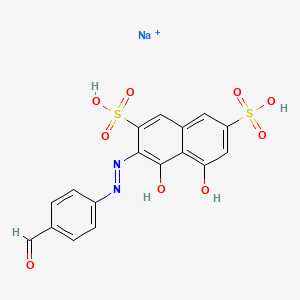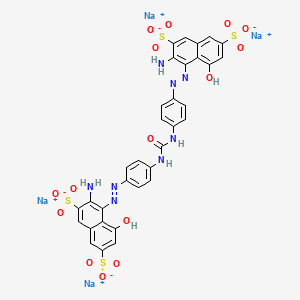
2-Chloro-7,8-dimethyl-3-phenylquinoline
Übersicht
Beschreibung
2-Chloro-7,8-dimethyl-3-phenylquinoline is a heterocyclic organic compound . Its molecular formula is C17H14ClN and it has a molecular weight of 267.76 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H14ClN/c1-11-8-9-14-10-15 (13-6-4-3-5-7-13)17 (18)19-16 (14)12 (11)2/h3-10H,1-2H3 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Facile Synthesis and Chemical Reactivity
Quinoline derivatives have been synthesized through various methods, demonstrating their versatility in chemical synthesis. For example, Elkholy and Morsy (2006) reported the synthesis of tetrahydropyrimido quinoline derivatives, showcasing the reactivity of these compounds towards different chemical reagents, which could be indicative of the synthetic versatility of quinoline compounds including 2-Chloro-7,8-dimethyl-3-phenylquinoline (Elkholy & Morsy, 2006).
Antimicrobial Activity
Quinoline derivatives have shown promising antimicrobial properties. Bawa et al. (2009) synthesized 2-chloroquinoline containing pyrazoline derivatives and screened them for their antimicrobial activity against a variety of bacterial and fungal strains, suggesting that chloroquinoline compounds can be potent antimicrobial agents (Bawa et al., 2009).
Photophysical Effects and Material Science Applications
Quinoline derivatives have been studied for their photophysical properties, which can be applied in material science for developing luminescent materials or as part of light-emitting devices. Sprouse et al. (1984) explored the photophysical effects of metal-carbon sigma bonds in ortho-metalated complexes of iridium(III) and rhodium(III), which includes derivatives of quinoline, highlighting their potential in creating luminescent materials (Sprouse et al., 1984).
Safety and Hazards
This compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .
Eigenschaften
IUPAC Name |
2-chloro-7,8-dimethyl-3-phenylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN/c1-11-8-9-14-10-15(13-6-4-3-5-7-13)17(18)19-16(14)12(11)2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGMLGVFKKVIGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=C(C=C2C=C1)C3=CC=CC=C3)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653626 | |
| Record name | 2-Chloro-7,8-dimethyl-3-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1031928-21-8 | |
| Record name | 2-Chloro-7,8-dimethyl-3-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


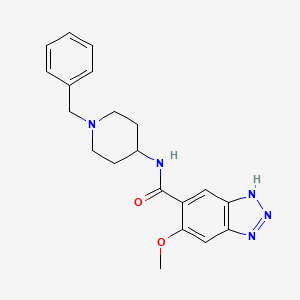
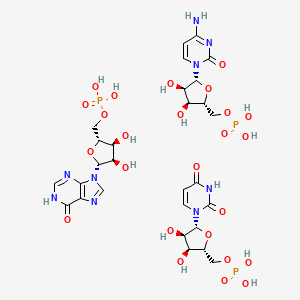


![2,2'-[(1S,2S)-(+)-1,2-Cyclohexanediylbis[(E)-(nitrilomethylidyne)]]bis[4-(tert-butyl)-6-(4-morpholinylmethyl)phenol]](/img/structure/B1497756.png)



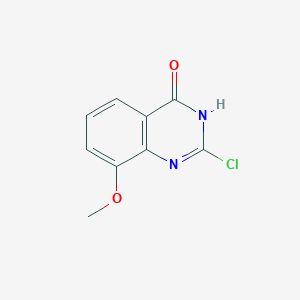
![Pyrimido[5,4-d]pyrimidin-4-ol](/img/structure/B1497767.png)
